molecular formula C11H13NO2 B12826743 (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine

Cat. No.: B12826743
M. Wt: 191.23 g/mol
InChI Key: KDTGLOUUZDZDAM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a methanamine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine typically involves the reaction of 4-methoxyphenol with propargyl bromide to form 4-methoxy-3-(prop-2-yn-1-yloxy)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-yn-1-yloxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, also referred to as a propargyloxy phenyl compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a propargyl ether linked to a phenyl group and an amine moiety, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with biological targets, such as enzymes and receptors. The propargyl group allows for interactions that may influence various biochemical pathways, leading to significant biological effects. Key mechanisms include:

  • Photosensitization : The compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UV light, which can induce cell death or modulate cellular pathways.
  • Covalent Modifications : It may induce covalent modifications in target proteins, suggesting potential therapeutic applications in treating diseases such as cancer or infections.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain propargyloxy compounds demonstrate promising anticancer properties by targeting specific signaling pathways involved in tumor growth and survival .

Case Study:
A study on flavonoid derivatives containing the propargyl ether functionality reported significant cytotoxic effects against head and neck cancer cell lines. The results highlighted the potential of propargyloxy compounds in cancer therapy, suggesting that structural modifications can enhance their efficacy.

Antibacterial Properties

The antibacterial activity of related compounds has also been explored, particularly against Helicobacter pylori. Investigations have shown that modifications in the phenyl ring can enhance antibacterial properties, indicating that this compound might possess similar activities depending on its structural variations .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHead and neck cancer cellsSignificant cytotoxicity
AntibacterialHelicobacter pyloriMinimum inhibitory concentration (MIC)
PhotosensitizationCancer cellsInduction of ROS leading to cell death

Pharmacological Potential

The pharmacological potential of this compound is under active investigation. Its ability to induce covalent modifications suggests possible therapeutic applications in drug development. The compound's unique structure allows it to interact with various molecular targets, potentially influencing their activity and downstream signaling pathways.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(4-methoxy-3-prop-2-ynoxyphenyl)methanamine

InChI

InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7H,6,8,12H2,2H3

InChI Key

KDTGLOUUZDZDAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)OCC#C

Origin of Product

United States

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